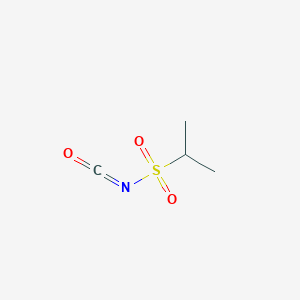
Propane-2-sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2-sulfonyl isocyanate is a chemical compound with the CAS Number: 89781-36-2 . It has a molecular weight of 149.17 and its IUPAC name is 2-propanesulfonyl isocyanate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Isocyanates, including sulfonyl isocyanates, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Sulfonyl isocyanates have been used as intermediates for introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules. This modification imparts water solubility and anionic character, which have been leveraged in the synthesis of quaternary ammonium salts with antimicrobial and antifungal activities. For instance, compounds derived from these modifications have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science Applications
In material science, sulfonyl isocyanates contribute to the development of moisture-cured polyurethane coatings, showcasing improved thermal stability. These coatings, based on polyurethane prepolymers, exhibit high thermal resistance, making them suitable for applications requiring durable protective layers (Chattopadhyay, Sreedhar, & Raju, 2005).
Catalysis and Synthesis
The role of sulfonyl isocyanates in catalysis has been explored through the study of hydrocarbon activation over catalysts for environmental applications. Specifically, the mechanism of lean NO2 reduction by hydrocarbons over HZSM-5 involves the formation of isocyanate species, highlighting the utility of these compounds in reducing environmental pollutants (Ingelsten, Palmqvist, & Skoglundh, 2006).
Energy Storage
Sulfonyl isocyanates have been employed as novel additives in lithium-ion battery electrolytes. Their inclusion in mixed electrolytes enhances ionic conductivity, thermal stability, and overall battery performance, pointing to the importance of these compounds in advancing energy storage technologies (Wu et al., 2012).
Organic Synthesis
In organic synthesis, aryl sulfonyl isocyanates serve as important intermediates, facilitating the formation of a wide range of compounds such as amides, sulfonyl ureas, and lactams. Their versatility and reactivity make them valuable tools for constructing complex molecular architectures (Huang & Yan, 2017).
Mécanisme D'action
Target of Action
Propane-2-sulfonyl isocyanate is a chemical compound that primarily targets nucleophiles in organic synthesis . It acts as an electrophilic reagent, which means it has a tendency to donate electrons and form bonds with nucleophiles .
Mode of Action
The mode of action of this compound involves the formation of a sigma-bond with its targets, which are typically nucleophiles . This interaction results in the formation of various derivatives such as amides, sulfonyl ureas, pyrrolidine derivatives, lactams, and oxazolidinones .
Biochemical Pathways
It’s known that the compound plays a significant role in organic synthesis, contributing to the formation of various chemical derivatives . The downstream effects of these reactions can vary widely depending on the specific nucleophiles involved and the resulting compounds.
Result of Action
The result of this compound’s action is the formation of various chemical derivatives, including amides, sulfonyl ureas, pyrrolidine derivatives, lactams, and oxazolidinones . These derivatives can have a wide range of molecular and cellular effects, depending on their specific structures and properties.
Orientations Futures
The field of organosulfur chemistry, including compounds like Propane-2-sulfonyl isocyanate, continues to be an active area of research . Future directions may include the development of new synthesis methods, exploration of novel reactions, and applications in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
IUPAC Name |
N-(oxomethylidene)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCARWBHSCIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

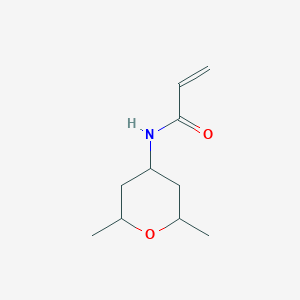
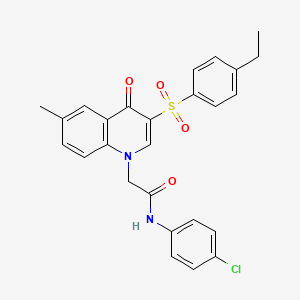
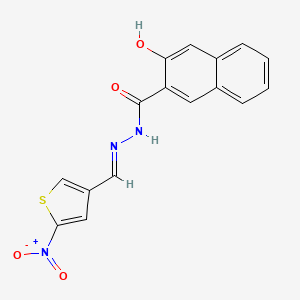
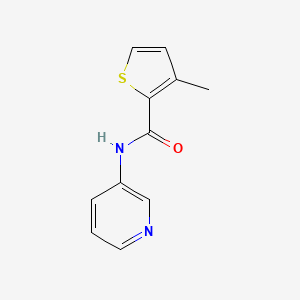
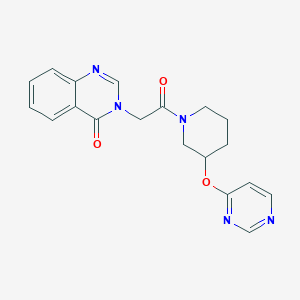
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
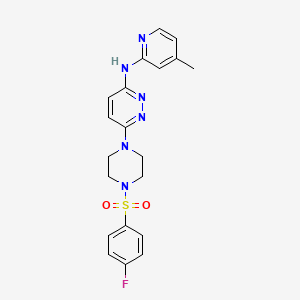
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)